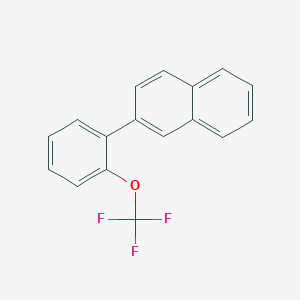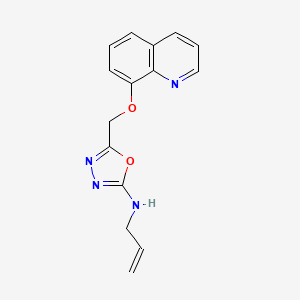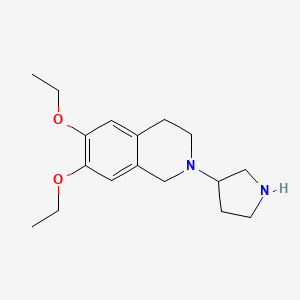
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a pivalamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine, which is then reacted with pivaloyl chloride in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Applications De Recherche Scientifique
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The presence of halogen atoms and the pivalamide group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the pivalamide group.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Contains a cyano group instead of a chlorine atom.
4-Chloropyridine: Lacks the bromine atom and the pivalamide group
Uniqueness
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is unique due to the combination of bromine, chlorine, and pivalamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12BrClN2O |
|---|---|
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
N-(3-bromo-5-chloropyridin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
PJFDDOZIWHMBIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=NC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)


![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)







